molecular formula C9H9BrCl2O B1377603 1-Bromo-3,5-dichloro-4-propoxybenzene CAS No. 1242070-93-4

1-Bromo-3,5-dichloro-4-propoxybenzene

Cat. No.: B1377603
CAS No.: 1242070-93-4
M. Wt: 283.97 g/mol
InChI Key: OVWDRIKGYAISCB-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dichloro-4-propoxybenzene is a useful research compound. Its molecular formula is C9H9BrCl2O and its molecular weight is 283.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3,5-dichloro-4-propoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,5-dichloro-4-propoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrCl2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWDRIKGYAISCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286718
Record name 5-Bromo-1,3-dichloro-2-propoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242070-93-4
Record name 5-Bromo-1,3-dichloro-2-propoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242070-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dichloro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Bromo-3,5-dichloro-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Structural Significance

1-Bromo-3,5-dichloro-4-propoxybenzene (CAS: 1242070-93-4) is a highly specialized halogenated aromatic scaffold used primarily in the synthesis of thyromimetics (thyroid hormone receptor agonists) and, more recently, as a lipophilic anchor in PROTAC (Proteolysis Targeting Chimera) linker design.

Structurally, this molecule represents a "Privileged Pharmacophore" for two reasons:

  • Bioisosterism: The 3,5-dichloro-4-alkoxyphenyl moiety serves as a metabolically stable bioisostere for the 3,5-diiodo-4-hydroxyphenyl ring found in the endogenous thyroid hormone Triiodothyronine (T3). The chlorine atoms mimic the steric bulk and electronegativity of iodine without the photolability issues associated with iodinated compounds.

  • Orthogonal Reactivity: The molecule possesses a distinct hierarchy of reactivity. The C1-Bromine atom allows for facile palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3,C5-Chlorine atoms remain inert under standard coupling conditions, providing steric protection to the ether linkage.

Physicochemical Profile
PropertyValueRelevance
Molecular Formula C₉H₉BrCl₂OCore stoichiometry
Molecular Weight 283.98 g/mol Fragment-based drug design compliant
LogP (Predicted) ~4.9High lipophilicity; excellent membrane permeability
Boiling Point ~280–290°CHigh thermal stability for elevated reaction temps
Appearance Clear oil or low-melting solidEase of handling in liquid handling systems

Synthetic Methodology

The most robust route to 1-Bromo-3,5-dichloro-4-propoxybenzene does not involve direct halogenation of propoxybenzene, which leads to regioisomeric mixtures. Instead, the industry-standard protocol utilizes the O-alkylation of 4-bromo-2,6-dichlorophenol . This approach guarantees regiochemical purity.

Core Protocol: Williamson Ether Synthesis

Objective: Selective O-alkylation of the phenolic oxygen.

Reagents & Materials
  • Substrate: 4-Bromo-2,6-dichlorophenol (1.0 equiv)

  • Alkylating Agent: 1-Bromopropane (1.2 equiv) or 1-Iodopropane (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) — Anhydrous, micronized preferred

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) — Use if using 1-Bromopropane to facilitate Finkelstein exchange in situ.

Step-by-Step Workflow
  • Preparation: Charge a reaction vessel with 4-bromo-2,6-dichlorophenol and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes. Note: The solution may darken as the phenoxide anion forms.

  • Addition: Dropwise add 1-bromopropane. If reaction kinetics are slow, add catalytic KI.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1] The starting phenol is acidic; its disappearance indicates conversion.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with water (3x reaction volume) to dissolve inorganic salts.

    • Extract with Ethyl Acetate or MTBE (Methyl tert-butyl ether).

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. The product is typically pure enough for subsequent coupling steps. If necessary, purify via silica gel chromatography (100% Hexanes).

Visualization: Synthesis Pathway

SynthesisPath Start 4-Bromo-2,6-dichlorophenol Intermediate Phenoxide Anion (In Situ) Start->Intermediate Deprotonation Reagents 1-Bromopropane K2CO3, DMF, 60°C Reagents->Intermediate Product 1-Bromo-3,5-dichloro- 4-propoxybenzene Intermediate->Product SN2 Attack

Figure 1: Regioselective synthesis via Williamson Etherification prevents ring halogenation issues.

Reactivity & Functionalization

For drug development, this molecule is a "coupling partner."[4] The C-Br bond is the primary handle. The C-Cl bonds are generally inert to Pd(0) under standard conditions (unless specialized ligands like Buchwald biaryl phosphines are used at high temperatures), allowing for chemoselective derivatization.

A. Suzuki-Miyaura Cross-Coupling

This is the primary application for generating biaryl thyromimetics.

  • Mechanism: The electron-withdrawing effect of the two ortho-chlorines activates the para-bromine toward oxidative addition with Pd(0), making this substrate highly reactive compared to non-halogenated aryl bromides.

  • Standard Conditions: Pd(dppf)Cl₂ (3 mol%), Aryl Boronic Acid (1.1 equiv), Na₂CO₃ (2M aq), Dioxane, 90°C.

  • Outcome: Formation of 3,5-dichloro-4-propoxy-biphenyls.

B. Lithium-Halogen Exchange
  • Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.

  • Selectivity: Lithium exchange occurs exclusively at the Br position due to the weaker C-Br bond compared to C-Cl.

  • Trapping: The resulting aryl lithium species can be trapped with electrophiles (e.g., DMF to form the aldehyde, or CO₂ to form the benzoic acid derivative).

Visualization: Divergent Reactivity

Reactivity Center 1-Bromo-3,5-dichloro- 4-propoxybenzene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Center->Lithiation Biaryl Biaryl Scaffold (Thyromimetics) Suzuki->Biaryl Acid Benzoic Acid Deriv. (via CO2 quench) Lithiation->Acid

Figure 2: Chemoselective transformations utilizing the labile C-Br bond.

Applications in Drug Discovery

Thyromimetics (TR-β Agonists)

This molecule is a direct precursor to analogs of Sobetirome (GC-1) . In these pathways, the propoxy group provides specific hydrophobic contacts within the Thyroid Receptor beta (TR-β) ligand-binding domain, while the dichloro-phenyl ring mimics the diiodo-phenyl ring of T3.

  • Strategic Advantage: Replacing Iodine with Chlorine/Bromine reduces molecular weight and improves oral bioavailability while maintaining potency.

PROTAC Linkers

Recent literature suggests using halogenated ethers as "exit vectors" for PROTAC linkers. The propoxy chain can be extended or modified (e.g., using 1-bromo-3-chloropropane instead of 1-bromopropane) to create a handle for attaching E3 ligase ligands.

Safety & Handling

  • Hazards: Like most halogenated aromatics, this compound is a skin and eye irritant. The propoxy group adds lipophilicity, increasing potential for dermal absorption.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ether linkage, although the electron-deficient ring renders the ether relatively stable.

  • Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem. (2025).[5] 1-Bromo-3,5-dichloro-4-propoxybenzene - Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Planning.[6][7][Link]

  • Organic Chemistry Portal. (2025). Suzuki-Miyaura Coupling: Mechanism and Recent Developments.[Link]

Sources

1-Bromo-3,5-dichloro-4-propoxybenzene: Molecular Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of 1-Bromo-3,5-dichloro-4-propoxybenzene (CAS 1242070-93-4) . A specialized halogenated ether, this molecule serves as a critical scaffold in the development of metabolically stable pharmacophores and high-performance liquid crystals. Its unique structural motif—a 4-alkoxy group flanked by sterically demanding chlorine atoms—confers exceptional resistance to oxidative dealkylation, making it a high-value building block for modulating lipophilicity and bioavailability in drug discovery.

Molecular Architecture & Structural Logic

The efficacy of 1-Bromo-3,5-dichloro-4-propoxybenzene lies in its "Fortified Ether" configuration. In medicinal chemistry, simple aryl ethers are often metabolic liabilities, susceptible to rapid O-dealkylation by Cytochrome P450 enzymes. This molecule circumvents that vulnerability through steric shielding.

1.1 The Ortho-Chloro Shielding Effect

The two chlorine atoms at positions 3 and 5 create a steric blockade around the oxygen atom at position 4.

  • Conformational Lock: The bulky chlorine atoms force the propoxy chain to adopt a specific conformation, generally perpendicular to the ring plane to minimize steric clash.

  • Metabolic Stability: The chlorines physically obstruct the approach of metabolic enzymes (like CYP450) to the

    
    -carbon of the propoxy group, significantly extending the half-life of the moiety in biological systems.
    
1.2 The Bromine Handle

The bromine atom at position 1 is a versatile "synthetic handle." It sits on the axis of symmetry, allowing for regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the chlorinated positions.

Synthetic Pathways

The synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene is a classic example of Williamson Ether Synthesis adapted for sterically hindered phenols. The core challenge is the reduced nucleophilicity of the phenol oxygen due to the electron-withdrawing effects of the two ortho-chlorines.

2.1 Precursor Selection
  • Starting Material: 4-Bromo-2,6-dichlorophenol (CAS 19752-55-7).

  • Reagent: 1-Bromopropane (or 1-Iodopropane for faster kinetics).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
2.2 Optimized Protocol (Senior Scientist Note)

Standard protocols often fail to drive this reaction to completion due to the steric bulk. The use of a polar aprotic solvent and elevated temperature is non-negotiable.

Step-by-Step Methodology:

  • Solvation: Dissolve 4-Bromo-2,6-dichlorophenol (1.0 eq) in anhydrous DMF or Acetonitrile.

  • Deprotonation: Add

    
     (2.0 eq). Stir at room temperature for 30 minutes. The solution will shift color (often to yellow/orange) as the phenoxide anion forms.
    
  • Alkylation: Add 1-Bromopropane (1.5 eq) dropwise.

  • Reflux: Heat the mixture to 80°C (if Acetonitrile) or 90°C (if DMF) for 12–16 hours.

    • Critical Control Point: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol is acidic and will streak; the product is non-polar and moves to the solvent front.

  • Work-up: Quench with water. Extract with Ethyl Acetate.[1][2] Wash the organic layer with 1M NaOH (to remove unreacted phenol—crucial for purity).

  • Purification: Recrystallization from ethanol/water or silica gel chromatography.

2.3 Synthetic Logic Diagram

SynthesisPath cluster_logic Critical Process Control Phenol 4-Bromo-2,6- dichlorophenol Base Base Activation (K2CO3/DMF) Phenol->Base Deprotonation Intermediate Sterically Hindered Phenoxide Anion Base->Intermediate Anion Formation Reagent 1-Bromopropane (SN2 Attack) Intermediate->Reagent Nucleophilic Attack Product 1-Bromo-3,5-dichloro- 4-propoxybenzene Reagent->Product Ether Bond Formation

Figure 1: Reaction logic flow for the synthesis of sterically hindered halogenated ethers.

Spectroscopic Characterization

As a researcher, you must validate the structure using NMR. The symmetry of the molecule simplifies the spectrum, making impurities easy to spot.

3.1 Predicted

NMR Data (400 MHz,

)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.50 Singlet (s)2HAr-H (2,6)Symmetric aromatic protons. Lack of coupling confirms 3,5-substitution.
3.95 Triplet (t)2H-O-CH

-
Deshielded by oxygen. Critical indicator of successful alkylation.
1.85 Multiplet (m)2H-CH

-CH

-CH

Methylene bridge.
1.08 Triplet (t)3H-CH

Terminal methyl group.
3.2 Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  Expect a cluster of peaks due to isotopic abundance.
    
  • Isotope Pattern: The combination of one Bromine (

    
    ) and two Chlorines (
    
    
    
    ) creates a distinct "picket fence" pattern.
    • Base Peak:

      
       (approx. 282/284/286 amu).
      
    • Fragmentation: Loss of propyl group (

      
      ) is common, leaving the characteristic halogenated phenol cation.
      
Applications in Drug Development & Materials
4.1 Medicinal Chemistry: The "Metabolic Armor"

In drug design, this scaffold is used to increase the lipophilicity (


) of a molecule while preventing metabolic degradation.
  • Lipophilicity Modulation: The propyl chain adds hydrophobicity, aiding in blood-brain barrier (BBB) penetration or cell membrane permeability.

  • Bioisostere Utility: It serves as a robust bioisostere for other lipophilic aryl groups, often used in optimizing inhibitors for kinases or GPCRs where metabolic stability is a bottleneck.

4.2 Liquid Crystals

The linear, rigid, and polarizable nature of the Bromo-Dichloro-Alkoxy core makes it an ideal "mesogen" (liquid crystal building block).

  • The halogen atoms induce strong intermolecular interactions (halogen bonding), which stabilize the nematic phase in liquid crystal displays (LCDs).

4.3 Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 1-Bromo-3,5-dichloro- 4-propoxybenzene Br_Group Bromine (C-1) Reactive Handle Core->Br_Group Cl_Group Chlorines (C-3, C-5) Metabolic Shield Core->Cl_Group Propoxy Propoxy (C-4) Lipophilic Tail Core->Propoxy Function1 Enables Cross-Coupling (Suzuki/Buchwald) Br_Group->Function1 Function2 Prevents O-Dealkylation (Blocks CYP450) Cl_Group->Function2 Function3 Modulates LogP & Membrane Permeability Propoxy->Function3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

Safety & Handling Protocol

Hazard Classification:

  • Skin/Eye Irritant: Halogenated aromatics are potent irritants.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects (typical of poly-halogenated benzenes).

Handling Requirements:

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Ventilation: All operations, especially weighing and heating, must be performed in a certified chemical fume hood.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with general organic solvents to prevent incompatible reactions in waste drums.

References
  • Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dichloro-4-propoxybenzene Product Data. Retrieved from

  • PubChem. (2025).[3][4][5] Benzene, 1-bromo-3,5-dichloro- Compound Summary. National Library of Medicine. Retrieved from

  • Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets. Retrieved from

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • ChemicalBook. (2025). 1-Bromo-3,5-dichlorobenzene NMR and Properties. Retrieved from

Sources

Technical Guide: Safety and Handling of 1-Bromo-3,5-dichloro-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1-Bromo-3,5-dichloro-4-propoxybenzene (CAS: 1399042-49-1) is a highly functionalized halogenated aryl ether used primarily as an intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds. Its structural complexity—featuring a bromine "handle" for cross-coupling, two chlorine atoms for steric/electronic modulation, and a propoxy tail for lipophilicity—presents unique handling challenges.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a risk-based operational framework. Due to limited specific toxicological data for this exact CAS entry, this guide employs Read-Across Toxicology , utilizing data from structural analogs (1-bromo-3,5-dichlorobenzene and 4-bromoalkoxybenzenes) to establish conservative safety margins.

Physicochemical Identity
PropertyValue / DescriptionSource/Rationale
CAS Number 1399042-49-1Chemical Abstract Service
Molecular Formula C₉H₉BrCl₂O
Molecular Weight 283.98 g/mol Calculated
Physical State Viscous Oil or Low-Melting SolidAnalogous to 1-bromo-4-propoxybenzene
Est. LogP ~4.5 - 5.2High Lipophilicity (Bioaccumulation risk)
Solubility Soluble in DCM, THF, Toluene; Insoluble in WaterLipophilic ether chain
Reactivity Susceptible to Pd-catalyzed oxidative additionC-Br bond is the active site

Hazard Identification & Toxicology (The "Why")

Structural Alerts and Read-Across Toxicity

While specific LD50 data is absent for this CAS, the structural components dictate the following hazard profile:

  • Polychlorinated Aromatic Core: Structurally similar to 1,3-dichlorobenzene, implying potential for skin sensitization and aquatic toxicity (Category 1 or 2).

  • Alkyl Ether Chain: Increases cell membrane permeability compared to non-alkoxylated analogs, potentially enhancing the systemic absorption of the halogenated core upon skin contact.

  • Benzylic/Aryl Halides: The C-Br bond is reactive. In vivo, metabolic dehalogenation can lead to reactive intermediates.

GHS Classification (Conservative Assessment)
  • Skin Irritation (Category 2): High probability of defatting dermatitis due to lipophilicity.

  • Eye Irritation (Category 2A): Vapors or dusts are irritating to mucous membranes.

  • STOT-SE (Category 3): Respiratory irritation expected if heated or aerosolized.

  • Aquatic Chronic (Category 2): Do not release into drains; halogenated aromatics persist in the environment.

Engineering Controls & Personal Protection (The "How")

The "Glove Permeation" Paradox

Standard nitrile gloves are often insufficient for halogenated aromatics in organic solvents. The lipophilic propoxy tail facilitates permeation through thin nitrile rubber.

  • Incidental Contact: Disposable Nitrile (minimum 5 mil). Change immediately upon splash.[1]

  • Prolonged Handling/Cleanup: Silver Shield® (Laminate) or Viton® gloves.

    • Why? Chlorinated aromatics can swell nitrile, reducing breakthrough time to <5 minutes.

Workflow Decision Matrix

The following diagram outlines the decision logic for selecting engineering controls based on the physical state and operation scale.

SafetyLogic Start Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Oil / Solution State->Liquid QuantS Quantity > 1g? Solid->QuantS Solvent In Volatile Solvent? Liquid->Solvent PowderHood Powder Containment Hood Required QuantS->PowderHood Yes (Dust Risk) Balance Standard Balance with Draft Shield QuantS->Balance No FumeHood Chemical Fume Hood (Face Velocity > 100 fpm) Solvent->FumeHood Always Viton REQUIRED: Viton or Laminate Gloves FumeHood->Viton If handling > 10 mins

Caption: Decision matrix for selecting Engineering Controls and PPE based on physical state and quantity.

Experimental Protocol: Safe Handling & Synthesis

Protocol: Viscous Liquid Transfer (Loss Minimization)

This compound is often a viscous oil. Traditional weighing leads to mass loss and contamination.

  • Tare the Reaction Vessel: Weigh the empty flask containing the stir bar.

  • Dissolution Transfer: Instead of pipetting the neat oil:

    • Add the reaction solvent (e.g., anhydrous THF) directly to the shipping vial to dissolve the compound.

    • Transfer the quantitative solution to the reaction flask.

    • Rationale: Minimizes exposure to high-concentration aerosols and ensures accurate stoichiometry for sensitive couplings.

  • Inert Atmosphere: Purge the vessel with Nitrogen/Argon.

    • Note: While aryl ethers are generally stable, the propoxy chain can undergo slow autoxidation to form peroxides if stored improperly over months.

Reactivity Context: Suzuki-Miyaura Coupling

The primary utility of this molecule is the C-Br bond activation. Below is the mechanistic pathway and associated safety checkpoints.

ReactionPathway SM 1-Bromo-3,5-dichloro- 4-propoxybenzene OxAdd Oxidative Addition (Ar-Pd-Br Species) SM->OxAdd + Cat Cat Pd(0) Catalyst Haz1 Hazard: Heavy Metal Waste Cat->Haz1 TransMet Transmetallation (Boronic Acid Entry) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Haz2 Hazard: Base Exotherm TransMet->Haz2

Caption: Mechanistic flow of Pd-catalyzed cross-coupling identifying critical safety control points (Waste and Exotherms).

Storage, Stability, and Waste Disposal[4]

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.

  • Light: Protect from light (amber vials) to prevent photolytic debromination.

  • Incompatibility: Strong oxidizing agents (risk of ether oxidation) and strong Lewis acids (risk of ether cleavage).

Waste Disposal
  • Stream: Halogenated Organic Waste . Do NOT mix with non-halogenated solvents as this increases incineration costs and complicates recycling.

  • Quenching: If spilt, absorb with vermiculite. Do not use standard paper towels for large spills as halogenated compounds can react with certain cellulose binders or simply permeate through them rapidly.

References

  • PubChem. (n.d.).[2] 1-Bromo-3,5-dichlorobenzene (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2]

Executive Summary & Compound Identity

1-Bromo-3,5-dichloro-4-propoxybenzene (CAS: 1242070-93-4) is a highly functionalized halogenated aromatic ether.[1][2] It serves as a critical intermediate in the synthesis of advanced agrochemicals, liquid crystal mesogens, and pharmaceutical scaffolds where lipophilicity and metabolic stability are required.[1][2]

This guide provides a definitive technical breakdown of its spectroscopic signature, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.[1][2] The analysis is grounded in the structural symmetry of the molecule and the distinct isotopic fingerprints of its halogen substituents.[1][2]

Physicochemical Profile
PropertyData
CAS Number 1242070-93-4
Molecular Formula

Molecular Weight 283.98 g/mol
Monoisotopic Mass 281.92 g/mol (

)
Appearance White to off-white crystalline solid
Solubility Soluble in

, DMSO-

, Acetone-

Structural Context & Synthesis Logic

To accurately interpret the spectra, one must understand the molecule's symmetry and electronic environment.[1][2] The compound possesses a


 axis of symmetry passing through the C1-C4 bond.[1][2]
  • Symmetry: The protons at positions 2 and 6 are chemically equivalent.[1][2] The carbons at 3 and 5 are equivalent.[1][2]

  • Electronic Effects: The benzene ring is electron-poor due to three electron-withdrawing halogens (1-Br, 3,5-Cl), partially offset by the electron-donating propoxy group at position 4.[1][2]

Synthesis Pathway & Impurity Origins

Understanding the synthesis helps identify potential spectroscopic impurities (e.g., unreacted phenol).[1][2]

Synthesis Phenol 4-Bromo-2,6-dichlorophenol (Precursor) Intermediate Transition State (SN2 Attack) Phenol->Intermediate Deprotonation Reagent 1-Bromopropane + Base (K2CO3) Reagent->Intermediate Product 1-Bromo-3,5-dichloro- 4-propoxybenzene Intermediate->Product Alkylation Impurity Impurity: O-Alkylation Failure (Phenol OH peak) Intermediate->Impurity Incomplete Rxn

Figure 1: Synthesis pathway via Williamson ether synthesis.[1][2] The primary spectroscopic impurity to monitor is the precursor phenol.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by high symmetry in the aromatic region and a classic propyl chain pattern in the aliphatic region.[1][2]

H NMR (Proton NMR)

Solvent:


 (Chloroform-d) is the standard solvent.[1][2]
Reference:  TMS (0.00 ppm) or Residual 

(7.26 ppm).[1][2]
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (2, 6) 7.50 - 7.55 Singlet (s)2H-Symmetric. Flanked by Br and Cl.[1][2] Deshielded by halogens.[1][2] No ortho coupling partners.[1][2]
O-

(1')
3.95 - 4.05 Triplet (t)2H

Deshielded by Oxygen.[1][2] Couples to C2'-

.

(2')
1.80 - 1.90 Sextet (hex)2H

Methylene bridge.[1][2] Couples to both C1' and C3'.

(3')
1.05 - 1.10 Triplet (t)3H

Terminal methyl group.[1][2]

Key Diagnostic Feature: The aromatic region shows a single sharp singlet integrating to 2 protons.[1][2] Any splitting or extra peaks in the 6.5–7.5 ppm range indicates impurities (e.g., regioisomers or starting material).[2]

C NMR (Carbon NMR)

Solvent:


 (77.16 ppm).[1][2]
CarbonShift (

, ppm)
TypeAssignment Logic
C4 (C-O) 150.5 QuaternaryMost deshielded due to direct oxygen attachment.[1][2]
C2, C6 (C-H) 132.8 CHEquivalent carbons.[1][2] High intensity.
C3, C5 (C-Cl) 129.5 QuaternaryIpso to Chlorine.[1][2]
C1 (C-Br) 117.2 QuaternaryUpfield shift due to Heavy Atom Effect of Bromine.[1][2]
C1' (O-

)
75.5

Ether carbon.[1][2]
C2' (

)
23.4

Middle of propyl chain.[1][2]
C3' (

)
10.5

Terminal methyl.[1][2]

Mass Spectrometry (MS) Profile

Mass spectrometry provides the most definitive confirmation of the halogenation pattern.[1][2] The presence of one Bromine and two Chlorines creates a complex, highly specific isotope cluster.[1][2]

Isotope Pattern Analysis (Fingerprint)

Natural Abundances:

  • Br:

    
     (50.7%), 
    
    
    
    (49.3%)
    
    
    1:1[1][2]
  • Cl:

    
     (75.8%), 
    
    
    
    (24.2%)
    
    
    3:1[1][2]

Theoretical Intensity Ratio for


: 
The cluster spans from m/z 282 to 288.[1][2]
  • m/z 282 (

    
    ): 
    
    
    
    
    
    Relative Intensity ~9 [1][2]
  • m/z 284 (

    
    ): 
    
    
    
    +
    
    
    
    
    Relative Intensity ~15 [1][2]
  • m/z 286 (

    
    ): 
    
    
    
    +
    
    
    
    
    Relative Intensity ~7 [1][2]
  • m/z 288 (

    
    ): 
    
    
    
    
    
    Relative Intensity ~1 [1][2]

Observation: Look for a "tetrad" pattern with the second peak (M+2) being the tallest.[1][2]

Fragmentation Pathways (EI-MS)

Under Electron Impact (70 eV), the molecule undergoes characteristic cleavages.[1][2]

MS_Fragmentation Parent Molecular Ion [M]+ m/z 282/284/286 Frag1 [M - 43]+ Loss of Propyl (C3H7) m/z 239 cluster Parent->Frag1 $\alpha$-cleavage Frag2 [M - 42]+ McLafferty-like Rearr. (Loss of Propene) m/z 240 cluster Parent->Frag2 H-transfer Frag3 [M - 43 - CO]+ Ring Contraction m/z 211 cluster Frag1->Frag3 -CO

Figure 2: Primary fragmentation pathways.[1][2] The loss of the propyl chain (M-43) or propene (M-42) are the dominant initial events.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ether linkage and the halogenated ring vibrations.[1][2]

Wavenumber (

)
Vibration ModeDescription
3050 - 3090 Ar C-H StretchWeak, sharp bands typical of aromatic protons.
2870 - 2960 Aliph C-H StretchMethyl and methylene stretches of the propyl group.[1][2]
1560, 1450 Ar C=C StretchRing skeletal vibrations (reduced intensity due to substitution).[1][2]
1240 - 1260 C-O-C StretchStrong, broad band. Asymmetric ether stretch.[1][2]
1000 - 1100 C-O-C SymmetricSymmetric ether stretch.[1][2]
800 - 850 C-Cl StretchCharacteristic of chlorinated aromatics.
650 - 750 C-Br StretchOften obscured but present in the fingerprint region.[1][2]

Experimental Protocol for Data Acquisition

To replicate these results for regulatory or publication purposes, follow this standardized workflow.

Protocol: NMR Sample Preparation
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS v/v.
    
  • Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube to remove inorganic salts (

    
    , 
    
    
    
    ) from the synthesis.[1][2]
  • Acquisition:

    • 
      : 16 scans, 1 second relaxation delay.[1][2]
      
    • 
      : 512 scans, 2 second relaxation delay, proton decoupled.[1][2]
      
Protocol: GC-MS Analysis[1][2]
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 80°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Inlet: Split mode (20:1), 250°C.

  • Detection: EI mode, scan range 50–500 amu.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzene, 1-bromo-3,5-dichloro- (Analogous fragmentation patterns).[1][2]Link[1][2]

  • Sigma-Aldrich. Product Specification: 1-Bromo-3,5-dichloro-4-propoxybenzene (CAS 1242070-93-4).[2][3][4]Link[1][2]

  • ChemicalBook. CAS 1242070-93-4 Entry and Physical Properties.[1][2]Link[1][2]

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer, 2009.[1][2] (Source for theoretical chemical shift calculation rules).

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Niche Building Block

1-Bromo-3,5-dichloro-4-propoxybenzene, a halogenated aromatic ether, represents a class of chemical intermediates pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern—a bromine atom, two chlorine atoms, and a propoxy group on a benzene ring—imparts specific reactivity and physicochemical properties that are harnessed in multi-step synthetic pathways. The precise characterization of this compound is not merely a procedural formality but a cornerstone of robust drug development and scientific research. Ensuring the identity, purity, and stability of such a starting material is critical for the reproducibility of synthetic protocols, the safety of downstream products, and the integrity of scientific data.

This comprehensive guide, born from the synthesis of established analytical principles for halogenated and alkoxylated aromatics, provides a detailed framework for the multi-faceted characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene. It is designed to empower researchers with the rationale behind method selection and to provide actionable, field-proven protocols for immediate implementation.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of 1-Bromo-3,5-dichloro-4-propoxybenzene is fundamental to the development of robust analytical methods. While specific experimental data for this compound is not extensively published, its structural motifs allow for informed predictions that guide analytical strategy.

PropertyPredicted Value/CharacteristicRationale and Impact on Analytical Method Selection
Molecular Formula C₉H₉BrCl₂OConfirmed by various chemical suppliers.[1]
Molecular Weight 283.97 g/mol Essential for mass spectrometry and calculation of molar concentrations.[1]
Appearance Likely a solid at room temperatureThe related compound, 1-bromo-3,5-dichlorobenzene, is a crystalline solid. The addition of the propoxy group may lower the melting point but it is expected to remain a solid. This influences sample preparation for techniques like FT-IR (e.g., KBr pellet or ATR).
Solubility Expected to be soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane, ethyl acetate) and insoluble in water.The nonpolar aromatic ring and alkyl chain, combined with the polar ether linkage, suggest solubility in a range of organic solvents. This is a critical parameter for preparing solutions for HPLC, GC-MS, and NMR analysis.
Volatility Moderately volatileThe presence of the propoxy group and halogen atoms suggests that the compound will be amenable to gas chromatography, but a sufficiently high inlet temperature will be required.
Chromophoric Nature Possesses a UV chromophoreThe substituted benzene ring will absorb UV light, making UV detection a suitable method for HPLC analysis.

A Multi-Modal Approach to Characterization

No single analytical technique can provide a complete profile of 1-Bromo-3,5-dichloro-4-propoxybenzene. A comprehensive characterization relies on the synergistic application of chromatographic and spectroscopic methods. This guide will detail protocols for the following key techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For assessing purity, identifying volatile impurities, and confirming molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For quantifying purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For identifying key functional groups.

The following diagram illustrates the logical workflow for the comprehensive characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Techniques Analytical Techniques cluster_Information Information Obtained Sample 1-Bromo-3,5-dichloro-4-propoxybenzene GC_MS GC-MS Sample->GC_MS HPLC HPLC Sample->HPLC NMR NMR Spectroscopy Sample->NMR FT_IR FT-IR Spectroscopy Sample->FT_IR Purity_Volatile Purity (Volatile Impurities) & Molecular Weight GC_MS->Purity_Volatile Purity_NonVolatile Purity (Non-Volatile Impurities) & Quantification HPLC->Purity_NonVolatile Structure Unambiguous Structure & Isomer Identification NMR->Structure Functional_Groups Functional Group Confirmation FT_IR->Functional_Groups

Caption: Workflow for the comprehensive characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene.

Application Note I: Purity Assessment and Molecular Weight Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Causality

GC-MS is a powerful technique for the analysis of semi-volatile compounds like 1-Bromo-3,5-dichloro-4-propoxybenzene. The gas chromatograph separates the analyte from volatile impurities based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and measures the mass-to-charge ratio of the fragments, providing a unique "fingerprint" for identification and confirmation of the molecular weight. The choice of a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance of interactions for separating a range of aromatic compounds.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-Bromo-3,5-dichloro-4-propoxybenzene into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with high-purity ethyl acetate or dichloromethane.

  • Further dilute this stock solution 1:100 with the same solvent for a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterSettingRationale
GC Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A versatile column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature 280 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for providing a good signal without overloading the column.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for the major component.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for good separation and peak shape.
Oven Program Initial: 100 °C, hold for 2 minAllows for the elution of any highly volatile solvents or impurities.
Ramp: 15 °C/min to 300 °CA moderate ramp rate to ensure good separation of potential impurities.
Final: Hold at 300 °C for 5 minEnsures elution of any less volatile components.
MS Transfer Line 290 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CAn optimal temperature for efficient ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Scan Range 40-400 m/zCovers the expected molecular ion and fragment ions.

3. Data Interpretation:

  • Purity Assessment: The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Molecular Weight Confirmation: Look for the molecular ion peak (M⁺) in the mass spectrum. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), the molecular ion will appear as a characteristic cluster of peaks. The most abundant isotopes will give a peak at m/z 282 (C₉H₉⁷⁹Br³⁵Cl₂O). The isotopic pattern will be a key indicator of the presence of one bromine and two chlorine atoms.

  • Fragmentation Pattern: Expect to see fragment ions corresponding to the loss of the propoxy group, propyl group, and halogen atoms.

Application Note II: High-Resolution Purity Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale and Causality

Reverse-phase HPLC is the method of choice for the quantitative analysis of non-volatile impurities and for obtaining high-resolution separation of closely related compounds.[2] A C18 column is used to retain the non-polar analyte. A gradient elution with a mixture of water and an organic solvent (like acetonitrile or methanol) allows for the separation of compounds with a range of polarities.[2] UV detection is suitable due to the aromatic nature of the molecule.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of 1.0 mg/mL of 1-Bromo-3,5-dichloro-4-propoxybenzene in acetonitrile.

  • Dilute this stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (e.g., 60:40 acetonitrile:water).

2. HPLC Instrumentation and Conditions:

ParameterSettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeA standard reverse-phase column for the separation of non-polar to moderately polar compounds.
Mobile Phase A Water (HPLC grade)The polar component of the mobile phase.
Mobile Phase B Acetonitrile (HPLC grade)The organic modifier.
Gradient Program 0-2 min: 60% BInitial hold to allow for sample loading and equilibration.
2-15 min: 60% to 95% BA gradual increase in the organic phase to elute the main compound and any less polar impurities.
15-20 min: 95% BA hold at high organic content to elute any strongly retained impurities.
20.1-25 min: 60% BRe-equilibration of the column for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains a stable retention time and improves peak shape.
Detection Wavelength 220 nmA wavelength where the benzene ring is expected to have strong absorbance. A diode array detector can be used to obtain the full UV spectrum.
Injection Volume 10 µLA suitable volume for a standard analytical run.

3. Data Interpretation:

  • Purity Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Profiling: The chromatogram will reveal the presence of any impurities that are detectable by UV. The retention times of these impurities will indicate their relative polarity compared to the main compound.

Application Note III: Unambiguous Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale and Causality

NMR spectroscopy is the most powerful technique for the definitive structural confirmation of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C NMR provides information about the number of different types of carbon atoms in the molecule. For 1-Bromo-3,5-dichloro-4-propoxybenzene, NMR will confirm the substitution pattern on the aromatic ring and the structure of the propoxy group.

Experimental Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of 1-Bromo-3,5-dichloro-4-propoxybenzene in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent CDCl₃CDCl₃
Number of Scans 161024 or more (depending on concentration)
Relaxation Delay 1 s2 s
Pulse Width 30°30°
Spectral Width 0-12 ppm0-200 ppm

3. Predicted Spectral Features and Interpretation:

  • ¹H NMR:

    • Aromatic Region (~7.0-7.5 ppm): A singlet corresponding to the two equivalent aromatic protons.

    • Propoxy Group:

      • A triplet for the -OCH₂- protons (~4.0 ppm).

      • A sextet for the -CH₂- protons (~1.8 ppm).

      • A triplet for the -CH₃ protons (~1.0 ppm).

  • ¹³C NMR:

    • Aromatic Carbons (~110-160 ppm): Expect four distinct signals for the aromatic carbons due to the substitution pattern. The carbon attached to the oxygen will be the most downfield, while the carbons attached to the halogens will also be significantly shifted.

    • Propoxy Group Carbons (~10-70 ppm):

      • -OCH₂- carbon (~70 ppm).

      • -CH₂- carbon (~22 ppm).

      • -CH₃ carbon (~10 ppm).

Application Note IV: Functional Group Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale and Causality

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] Specific bonds vibrate at characteristic frequencies, and the absorption of infrared radiation at these frequencies indicates the presence of those bonds. For 1-Bromo-3,5-dichloro-4-propoxybenzene, FT-IR can confirm the presence of the aromatic ring, the C-O ether linkage, and the C-H bonds of the propoxy group.

Experimental Protocol

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method.

  • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

2. FT-IR Instrumentation and Parameters:

ParameterSetting
Spectrometer Any modern FT-IR spectrometer
Accessory ATR or pellet holder
Scan Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

3. Predicted Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2960-2850C-H stretchAliphatic (propoxy group)
~1600-1450C=C stretchAromatic ring
~1250-1000C-O stretchAryl-alkyl ether
~800-600C-Cl stretchChloro-aromatic
~600-500C-Br stretchBromo-aromatic

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

  • Consult the SDS for similar compounds for more detailed safety information.

Conclusion

The analytical characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene requires a strategic and multi-faceted approach. By employing a combination of GC-MS, HPLC, NMR, and FT-IR spectroscopy, researchers can confidently establish the identity, purity, and structural integrity of this important chemical intermediate. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development and implementation of rigorous analytical methods, thereby ensuring the quality and reliability of research and development outcomes.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Bromo-3-chloropropane on Newcrom R1 HPLC column. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • 北京欣恒研科技有限公司. (n.d.). 1-Bromo-3,5-dichloro-4-propoxybenzene - CAS:1242070-93-4. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • National Center for Biotechnology Information. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3,5-dichloro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Evans, M. (2015, May 19). Functional Groups from Infrared Spectra. YouTube. Retrieved from [Link]

  • Wellesley College. (n.d.). 1H-NMR. Retrieved from [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 1-bromo-3,5-dichlorobenzene.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • Semantic Scholar. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. Retrieved from [Link]

Sources

Application Note: Chemoselective Lithiation of 1-Bromo-3,5-dichloro-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Abstract & Core Directive

Objective: To provide a high-fidelity protocol for the regioselective generation of 3,5-dichloro-4-propoxyphenyllithium via bromine-lithium exchange, avoiding competitive chlorine exchange or benzyne formation.

Context: The substrate, 1-Bromo-3,5-dichloro-4-propoxybenzene, presents a classic chemoselectivity challenge. It contains three halogens (1x Br, 2x Cl) and an alkoxy directing group. Standard lithiation protocols risk "halogen dance" (isomerization) or elimination if thermodynamic parameters are not strictly controlled. This guide utilizes the kinetic superiority of the C-Br bond insertion over C-Cl insertion to generate a stable aryl-lithium species at -78°C, suitable for downstream electrophilic trapping (e.g., carboxylation, formylation).

Part 2: Scientific Integrity & Mechanistic Logic

Chemoselectivity: The Kinetic Hierarchy

The success of this protocol relies on the distinct rates of halogen-lithium exchange. The rate of exchange follows the bond dissociation energy hierarchy: I > Br > Cl >> F .

  • C-Br Exchange: Extremely rapid at -78°C in THF (

    
     compared to Cl).
    
  • C-Cl Exchange: Significantly slower. Requires higher temperatures (typically > -40°C) or stronger activation to compete.

  • Directed Ortho-Metalation (DoM): The propoxy group is a Directed Metalation Group (DMG). However, the ortho positions (C3, C5) are blocked by Chlorine atoms, effectively shutting down the DoM pathway and forcing the reaction through the Br-Li exchange manifold.

Stability & Side Reactions
  • Benzyne Formation: A major risk in lithiated haloarenes is the elimination of Li-X to form benzyne. Because the Chlorine atoms are meta to the Lithium (at C1), 1,2-elimination is geometrically impossible, rendering the intermediate stable at cryogenic temperatures.

  • Halogen Scrambling: While "Halogen Dance" is a risk in polyhalogenated systems, the symmetry of the molecule and the lack of acidic protons adjacent to the bromine minimize this risk, provided the reaction is kept cold and quenched promptly.

Solvent Effects

THF (Tetrahydrofuran) is the required solvent.[1] It coordinates to the lithium aggregate, breaking down the hexameric


-BuLi into more reactive dimers/monomers, facilitating the rapid Br-Li exchange. Non-polar solvents (Hexanes) would render the exchange too slow, potentially allowing competitive side reactions.

Part 3: Experimental Protocol

A. Materials & Equipment
ComponentSpecificationPurpose
Substrate 1-Bromo-3,5-dichloro-4-propoxybenzene (>98%)Starting Material
Reagent

-Butyllithium (

-BuLi), 1.6M or 2.5M in Hexanes
Lithiating Agent
Solvent Anhydrous THF (inhibitor-free, <50 ppm

)
Reaction Medium
Electrophile Generic (e.g., DMF,

,

)
Trapping Agent
Quench Sat.[1][2][3]

or 1M HCl
Protonation/Neutralization
Vessel Flame-dried 3-neck round bottom flaskMoisture exclusion
Atmosphere Dry Nitrogen (

) or Argon (

)
Inert environment
B. Safety Critical
  • Pyrophoric Hazard:

    
    -BuLi ignites on contact with air. Use a gas-tight syringe and positive inert gas pressure.
    
  • Exotherm: The exchange reaction is exothermic. Slow addition is crucial to maintain the internal temperature below -70°C.

C. Step-by-Step Methodology
1. System Preparation
  • Equip a 3-neck flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a rubber septum.

  • Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

  • Maintain a positive pressure of Argon throughout the procedure.

2. Substrate Dissolution
  • Charge the flask with 1-Bromo-3,5-dichloro-4-propoxybenzene (1.0 equiv).

  • Add Anhydrous THF via cannula or syringe (Concentration: 0.1 M to 0.2 M).

    • Note: Dilution helps control exotherms.

  • Cool the solution to -78°C using a Dry Ice/Acetone bath. Allow 15 minutes for internal temperature equilibration.

3. Lithiation (The Critical Step)
  • Draw

    
    -BuLi  (1.05 equiv) into a gas-tight syringe.
    
  • Add

    
    -BuLi dropwise down the side of the flask over 10–15 minutes.
    
    • Critical Control Point: Monitor internal temperature. Do not allow it to rise above -70°C.

  • Stir the mixture at -78°C for 30 minutes .

    • Observation: The solution may turn slightly yellow or orange, indicating the formation of the aryl-lithium species.

4. Electrophilic Trapping (Example: Formylation)
  • Add the Electrophile (e.g., anhydrous DMF, 1.5 equiv) dropwise at -78°C.

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

5. Quench & Workup
  • Quench by slow addition of Saturated

    
      (aq).
    
  • Dilute with Ethyl Acetate (EtOAc).

  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Part 4: Visualization & Data

Workflow Diagram (DOT)

LithiationProtocol Start Start: 1-Bromo-3,5-dichloro-4-propoxybenzene Cooling Cool to -78°C (THF) Start->Cooling Addition Add n-BuLi (1.05 eq) Dropwise Cooling->Addition Inert Atm Intermediate Intermediate: 3,5-dichloro-4-propoxyphenyllithium Addition->Intermediate Br/Li Exchange (Kinetic Control) Trapping Add Electrophile (E+) Intermediate->Trapping Nucleophilic Attack Warning Risk: T > -50°C Li-Cl Exchange / Scrambling Intermediate->Warning If Temp Spikes Warm Warm to 0°C Trapping->Warm Quench Quench (NH4Cl) Warm->Quench Product Final Product (Ar-E) Quench->Product

Caption: Kinetic pathway for the selective lithiation of 1-Bromo-3,5-dichloro-4-propoxybenzene.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Moisture in THF or AtmosphereRe-dry THF (Na/Benzophenone or Mol Sieves); Check

lines.
Scrambled Products Temperature too high (> -60°C)Ensure -78°C is maintained during addition; Add

-BuLi slower.
Starting Material Recovery Old/Degraded

-BuLi
Titrate

-BuLi using Diphenylacetic acid or Menthol/Phenanthroline.
Complex Mixture Reaction time too longQuench immediately after 30-45 mins; Aryl-Li species can degrade over hours.

Part 5: References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative text on organolithium selectivity and kinetics).

  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. The Chemistry of Organolithium Compounds. Link

  • Slocum, D. W., et al. (1995). Directed Ortho Metalation.[2][4][5] Reference to Halogen-Lithium Exchange competition. Journal of Organic Chemistry.

  • Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187–1191. Link

  • BenchChem. (2025).[2] Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene Protocol. (Analogous substrate handling). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, with a focus on the identification and mitigation of common side products. The synthesis of this molecule, while seemingly straightforward, involves key transformations that are prone to specific side reactions. Understanding the causality behind the formation of these impurities is critical for optimizing reaction conditions and ensuring the desired product's purity.

The most logical and convergent synthetic approaches to 1-Bromo-3,5-dichloro-4-propoxybenzene involve two key transformations: a Williamson ether synthesis to introduce the propoxy group and an electrophilic aromatic substitution to install the bromine atom. The sequence of these reactions dictates the potential side products. This guide will address the impurities arising from both plausible synthetic routes:

  • Route A: Propoxylation of 3,5-dichlorophenol followed by bromination.

  • Route B: Bromination of 3,5-dichlorophenol followed by propoxylation.

Troubleshooting Guide & FAQs

This section is designed to help you identify and resolve common issues related to the formation of side products during the synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene.

Part 1: Side Products from Williamson Ether Synthesis (Propoxylation Step)

The Williamson ether synthesis is a robust method for forming ethers, but it is not without its potential pitfalls. The reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1]

Q1: My reaction mixture shows a significant amount of unreacted 3,5-dichlorophenol (or 4-Bromo-3,5-dichlorophenol) even after prolonged reaction time. What could be the cause?

A1: Incomplete consumption of the starting phenol is a common issue and can be attributed to several factors:

  • Insufficient Base: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. If an insufficient amount of a strong enough base is used, a significant portion of the phenol will remain unreacted. It is crucial to use at least one full equivalent of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Base Incompatibility: The choice of base is critical. While hydroxides can be used, they introduce water, which can compete with the phenoxide as a nucleophile or hydrolyze the alkyl halide. Anhydrous conditions using bases like NaH in an aprotic solvent like THF or DMF are often preferred.[2]

  • Poor Solubility: The sodium or potassium salt of the phenoxide may have limited solubility in the reaction solvent, reducing its effective concentration and slowing down the reaction. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in such cases by increasing the solubility of the phenoxide in the organic phase.

Troubleshooting Steps:

  • Verify Base Stoichiometry and Strength: Ensure you are using at least one equivalent of a sufficiently strong and dry base.

  • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before the reaction.

  • Improve Solubility: Consider switching to a more polar aprotic solvent like DMF or using a phase-transfer catalyst.

Q2: I have identified propene and an alcohol corresponding to my starting phenol in the reaction mixture. How are these formed and how can I prevent them?

A2: The formation of propene and the regeneration of the starting phenol are classic signs of a competing E2 (elimination) reaction.[3] Instead of attacking the carbon of the propyl halide (SN2 reaction), the phenoxide acts as a base and abstracts a proton from the beta-carbon of the propyl halide, leading to the formation of propene.

This side reaction is more prevalent under the following conditions:

  • Steric Hindrance: While 1-propyl halides are primary and favor SN2, any steric hindrance around the reactive sites can promote E2.

  • High Temperatures: Higher reaction temperatures tend to favor elimination over substitution.

  • Strong, Bulky Bases: While the phenoxide itself is the base in this context, using an excessively strong or bulky base to deprotonate the phenol can also favor elimination of the alkyl halide.

Mitigation Strategies:

  • Use a Primary Propyl Halide: Ensure you are using 1-bromopropane or 1-iodopropane, not 2-bromopropane, as secondary halides are much more prone to elimination.[1]

  • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, gentle heating is sufficient.

  • Choice of Leaving Group: Iodides are better leaving groups than bromides, which are better than chlorides. Using a more reactive alkyl halide like 1-iodopropane may allow for lower reaction temperatures, thus disfavoring the E2 pathway.

Part 2: Side Products from Electrophilic Aromatic Bromination

The bromination of the dichlorinated aromatic ring is an electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the existing substituents. The hydroxyl or propoxy group is a strong activating ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing.

Q3: I am observing the formation of more than one brominated isomer. Why is this happening and how can I improve the regioselectivity?

A3: The formation of isomeric products is a common challenge in electrophilic aromatic substitution. In the case of 3,5-dichloro-4-propoxybenzene, the propoxy group strongly directs bromination to the ortho and para positions. Since the para position is already occupied by the propoxy group, the primary sites for bromination are the positions ortho to the propoxy group (positions 2 and 6). However, the desired product is brominated at position 4. This indicates that the likely precursor for bromination is 3,5-dichlorophenol or its propoxy derivative where the para position to the oxygen is unsubstituted.

For the bromination of 3,5-dichlorophenol (or its propoxy ether), the hydroxyl/alkoxy group directs ortho- and para-. The para position (position 4) is the most activated and least sterically hindered, making it the primary site of bromination. However, ortho-bromination can still occur, leading to the formation of 2-bromo-3,5-dichloro-4-propoxybenzene.

Factors Influencing Regioselectivity:

  • Solvent: The choice of solvent can significantly impact the isomer distribution. Non-polar solvents like carbon disulfide (CS2) or dichloromethane (CH2Cl2) tend to favor the formation of the para-isomer due to reduced solvation of the intermediate, which makes steric hindrance a more dominant factor.[4][5]

  • Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer higher selectivity compared to the more reactive bromine (Br2).[5]

  • Temperature: Lower reaction temperatures generally lead to higher selectivity.

Strategies for Improving Para-Selectivity:

  • Solvent Selection: Employ a non-polar solvent like CS2 or CH2Cl2.

  • Choice of Reagent: Use a milder brominating agent like NBS.

  • Temperature Control: Maintain a low reaction temperature, for example, by using an ice bath.

Q4: My product is contaminated with a di- or tri-brominated species. How can I avoid polybromination?

A4: The hydroxyl and alkoxy groups are strong activating groups, making the aromatic ring highly susceptible to further bromination.[4] Once the first bromine atom is introduced, the ring is still activated enough to react again, leading to polybrominated side products.

Prevention of Polybromination:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the substrate to the brominating agent. Adding the brominating agent slowly and in a controlled manner can also help.

  • Milder Conditions: Use a less reactive brominating agent and a non-polar solvent. Reactions in highly polar solvents like water can lead to extensive polybromination, often resulting in the formation of a tribrominated precipitate.[4]

  • Low Temperature: Perform the reaction at low temperatures to decrease the reaction rate and minimize over-bromination.

Q5: The final product has a distinct color (e.g., pink, purple, or brown). What is the source of this coloration and how can it be removed?

A5: The formation of colored impurities during the bromination of phenols is often due to the oxidation of the phenol to form quinone-type structures.[5] These compounds are highly colored and can be difficult to remove.

Prevention and Removal of Colored Impurities:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Control of Reagents: Ensure the purity of your brominating agent, as some impurities can catalyze oxidation.

  • Purification:

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help to adsorb the colored impurities.

    • Recrystallization: Careful recrystallization is often effective in removing these impurities.

    • Column Chromatography: For persistent coloration, purification by column chromatography may be necessary.

Summary of Potential Side Products and Their Characteristics

Side Product Originating Step Reason for Formation Identification
Unreacted PhenolPropoxylationIncomplete deprotonation or reaction.TLC, GC-MS, NMR
PropenePropoxylationE2 elimination of propyl halide.GC-MS (headspace)
Isomeric Monobrominated ProductBrominationCompeting ortho-substitution.GC-MS, NMR
Polybrominated ProductsBrominationOver-reaction due to activated ring.GC-MS, MS, NMR
Quinone-type ImpuritiesBrominationOxidation of the phenol.Visual (color), UV-Vis

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Apply a small spot of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.

  • Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined experimentally to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use a staining agent such as potassium permanganate.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The presence of multiple new spots suggests the formation of side products.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject the sample into the GC-MS system.

  • Separation: Use a suitable GC column (e.g., a non-polar column like a DB-5) and a temperature program that allows for the separation of the starting materials, product, and potential side products.

  • Detection and Analysis: The mass spectrometer will provide the mass-to-charge ratio of the eluting compounds, allowing for their identification based on their molecular weight and fragmentation patterns.

Visualizing Reaction Pathways

Main Synthesis and Side Product Formation

G cluster_A Route A cluster_B Route B A_Start 3,5-Dichlorophenol A_Intermediate 3,5-Dichloro-4-propoxybenzene A_Start->A_Intermediate Propoxylation (Williamson Ether Synthesis) A_Side1 Unreacted 3,5-Dichlorophenol A_Start->A_Side1 Incomplete Reaction A_Product 1-Bromo-3,5-dichloro- 4-propoxybenzene A_Intermediate->A_Product Bromination (Electrophilic Aromatic Substitution) A_Side2 Propene A_Intermediate->A_Side2 E2 Elimination A_Side3 Isomeric Brominated Product A_Intermediate->A_Side3 Ortho-bromination A_Side4 Polybrominated Product A_Product->A_Side4 Over-bromination B_Start 3,5-Dichlorophenol B_Intermediate 4-Bromo-3,5-dichlorophenol B_Start->B_Intermediate Bromination B_Side1 Isomeric Brominated Product B_Start->B_Side1 Ortho-bromination B_Product 1-Bromo-3,5-dichloro- 4-propoxybenzene B_Intermediate->B_Product Propoxylation B_Side2 Polybrominated Product B_Intermediate->B_Side2 Over-bromination B_Side3 Unreacted 4-Bromo-3,5-dichlorophenol B_Intermediate->B_Side3 Incomplete Reaction B_Side4 Propene B_Product->B_Side4 E2 Elimination

Caption: Plausible synthetic routes and associated side products for 1-Bromo-3,5-dichloro-4-propoxybenzene.

References

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Supporting Information. The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Optimization of 1-Bromo-3,5-dichloro-4-propoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #RXN-OPT-354 Subject: Reaction Temperature & Kinetic Optimization for Sterically Hindered Ether Synthesis Escalation Level: Tier 2 (Senior Application Scientist)

Executive Summary

This guide addresses the synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene via the alkylation of 4-bromo-2,6-dichlorophenol .

The core challenge in this synthesis is the steric hindrance imposed by the two ortho-chlorine atoms flanking the phenolic hydroxyl group. This steric crowding significantly reduces the nucleophilicity of the phenoxide, requiring a precise thermal window to overcome the activation energy (


) without triggering the elimination of the alkyl halide (1-bromopropane).
Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am running the reaction at room temperature (25°C) in Acetone, but conversion is stuck at <10% after 24 hours. Why? A: Room temperature is insufficient for this specific substrate. The 2,6-dichloro substitution pattern creates a "steric wall" around the oxygen anion.

  • The Science: The chlorine atoms are electron-withdrawing (increasing acidity, making the phenoxide easier to form) but also bulky (blocking the approach of the electrophile). At 25°C, the collisions between the hindered phenoxide and 1-bromopropane rarely possess enough energy to reach the transition state for

    
     substitution [1].
    
  • Recommendation: Switch solvent to DMF (N,N-Dimethylformamide) or Acetonitrile and increase temperature to 60°C . Acetone boils at 56°C, which restricts your thermal ceiling.

Q2: I increased the temperature to 120°C in DMF, but now I see a new impurity and lower yield. What happened? A: You have triggered the E2 Elimination pathway .

  • The Science: At elevated temperatures (>100°C), the phenoxide acts as a base rather than a nucleophile. It deprotonates the

    
    -carbon of the 1-bromopropane, generating propene  (gas) and regenerating the starting phenol.
    
  • Recommendation: Cap your reaction temperature at 80–90°C . If conversion is still slow, do not increase heat further. Instead, switch to a cation with a larger ionic radius (e.g., Cesium Carbonate) to loosen the ion pair (see The Cesium Effect in Part 3).

Q3: My HPLC shows the product, but the reaction stalls at 70% conversion regardless of time. Should I add more alkyl halide? A: The stall is likely due to water contamination .

  • The Science: Water competes for the base and solvates the phenoxide anion, stabilizing it too strongly for reaction. DMF is hygroscopic; if your solvent absorbed moisture, the reaction kinetics plummet.

  • Recommendation: Do not add more reagent yet. Check the water content of your solvent (Karl Fischer titration). If >0.1%, restart with anhydrous solvent and keep the system under a nitrogen blanket.

Part 2: Reaction Mechanism & Logic

The following diagram illustrates the kinetic competition between the desired


 etherification and the undesired E2 elimination, modulated by temperature.

ReactionPathways cluster_0 Thermodynamic Control Start 4-Bromo-2,6-dichlorophenol + 1-Bromopropane Intermediate Hindered Phenoxide (Transition State) Start->Intermediate Base (K2CO3), DMF Product TARGET: 1-Bromo-3,5-dichloro- 4-propoxybenzene Intermediate->Product Path A: SN2 Substitution (Optimal T: 60-80°C) SideProduct SIDE PRODUCT: Propene (Gas) + Regenerated Phenol Intermediate->SideProduct Path B: E2 Elimination (High T: >100°C)

Figure 1: Kinetic competition between O-alkylation (Target) and Elimination (Impurity) based on thermal input.

Part 3: Optimized Experimental Protocol

This protocol is designed to balance the activation energy requirements against thermal degradation risks.

Reagents & Parameters
ComponentSpecificationRole
Substrate 4-Bromo-2,6-dichlorophenolTarget Scaffold
Reagent 1-Bromopropane (1.2 - 1.5 equiv)Alkylating Agent
Base Potassium Carbonate (

)
Proton Scavenger
Catalyst (Optional) Cesium Carbonate (

, 0.1 equiv)
"Cesium Effect" Promoter [2]
Solvent Anhydrous DMFPolar Aprotic Medium
Optimal Temp 75°C ± 5°C Kinetic Sweet Spot
Step-by-Step Workflow
  • Preparation:

    • Dry

      
       in an oven at 120°C overnight to remove moisture.
      
    • Purge the reaction vessel with Nitrogen (

      
      ) or Argon.
      
  • Activation (The Deprotonation Phase):

    • Dissolve 4-Bromo-2,6-dichlorophenol in anhydrous DMF (Concentration: 0.5 M).

    • Add

      
       (2.0 equivalents).
      
    • Critical Step: Stir at 40°C for 30 minutes before adding the alkyl halide. This ensures the phenoxide is fully formed.

  • Alkylation (The Reaction Phase):

    • Add 1-Bromopropane (1.2 equivalents) dropwise.

    • Ramp temperature to 75°C .

    • Monitor via HPLC/TLC every 2 hours.

  • The "Cesium Kick" (Contingency):

    • If conversion < 50% after 4 hours, cool to 60°C and add 10 mol%

      
      .
      
    • Why: The large Cesium cation (

      
      ) forms a looser ion pair with the phenoxide than Potassium (
      
      
      
      ), effectively "nakeding" the anion and increasing its reactivity despite the steric hindrance [2].
  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with water (quenches unreacted base).

    • Extract with Ethyl Acetate.

Part 4: Troubleshooting Decision Tree

Use this logic flow to resolve stalling reactions.

TroubleshootingTree Start Reaction Analysis: Low Yield / Stall CheckWater Check Solvent Water Content (Karl Fischer) Start->CheckWater IsWet Is Water > 0.1%? CheckWater->IsWet DrySolvent ACTION: Restart with Anhydrous DMF/Mol Sieves IsWet->DrySolvent Yes CheckTemp Check Temperature IsWet->CheckTemp No IsTempLow Is T < 60°C? CheckTemp->IsTempLow IncreaseTemp ACTION: Ramp to 75-80°C IsTempLow->IncreaseTemp Yes CheckBase Consider Cation Effect IsTempLow->CheckBase No (T is optimal) AddCesium ACTION: Add 10 mol% Cs2CO3 (Cesium Effect) CheckBase->AddCesium

Figure 2: Step-by-step logic for diagnosing stalled ether synthesis.

References
  • Williamson Ether Synthesis Mechanisms. Master Organic Chemistry. (2014).[3] The Williamson Ether Synthesis Proceeds Through an SN2 Mechanism.[3][4][5][6]Link

  • The Cesium Effect in Organic Synthesis. Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Practical Chemistry.
  • Synthesis of Halogenated Phenolic Ethers. Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons.[7]Link

  • Steric Hindrance in 2,6-Disubstituted Phenols. Chemistry Steps. (2022). Williamson Ether Synthesis - Steric Limitations.[4]Link

Sources

Technical Support Center: Navigating the Scale-Up of 1-Bromo-3,5-dichloro-4-propoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-3,5-dichloro-4-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for scaling up reactions involving this versatile chemical intermediate. Due to the limited availability of specific literature for this compound, this guide synthesizes field-proven insights and data from analogous halogenated and alkoxy-substituted aromatic systems to anticipate and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 1-Bromo-3,5-dichloro-4-propoxybenzene on a larger scale?

Q2: How does the 4-propoxy group influence the reactivity of the C-Br bond compared to 1-bromo-3,5-dichlorobenzene?

A2: The 4-propoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can have several effects on the reactivity of the carbon-bromine bond. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the increased electron density can make the oxidative addition step more challenging compared to the non-alkoxylated analogue. However, the C-Br bond remains significantly more reactive than the C-Cl bonds, allowing for selective functionalization at the bromine position.

Q3: What are the recommended storage conditions for 1-Bromo-3,5-dichloro-4-propoxybenzene?

A3: It is recommended to store 1-Bromo-3,5-dichloro-4-propoxybenzene in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture ingress, which could interfere with moisture-sensitive reactions like Grignard formation.

Q4: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for qualitative monitoring of reaction progress. For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are ideal for determining the consumption of starting material and the formation of products. For structural confirmation of intermediates and final products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guide for Common Reactions

Suzuki-Miyaura Cross-Coupling Reactions

Issue 1: Low or no conversion of 1-Bromo-3,5-dichloro-4-propoxybenzene.

  • Symptom: GC or LC-MS analysis shows a large amount of unreacted starting material.

  • Probable Causes:

    • Catalyst Deactivation: The electron-rich nature of the substrate due to the propoxy group can make oxidative addition slower. Impurities in the starting materials or reagents can also poison the palladium catalyst.

    • Inefficient Transmetalation: The choice of base is critical for activating the boronic acid to facilitate transmetalation. An inappropriate base or insufficient base strength can stall the catalytic cycle.

    • Low Reaction Temperature: While many Suzuki couplings proceed at moderate temperatures, electron-rich aryl bromides may require higher temperatures to overcome the activation energy for oxidative addition.

  • Solutions:

    • Catalyst and Ligand Selection: Employ a palladium catalyst system known to be effective for electron-rich aryl bromides. Catalysts with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often more effective.

    • Base Screening: If using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal reactivity.

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.

    • Solvent Choice: Aprotic polar solvents like dioxane or THF are commonly used. Biphasic solvent systems (e.g., toluene/water) can also be effective.

Issue 2: Formation of significant side products, such as homo-coupling of the boronic acid or protodebromination.

  • Symptom: Multiple spots on TLC or peaks in GC/LC-MS corresponding to undesired byproducts.

  • Probable Causes:

    • Oxygen Contamination: The presence of oxygen can promote the oxidative homo-coupling of the boronic acid.

    • Protodebromination: This side reaction, where the bromine atom is replaced by hydrogen, can be caused by trace amounts of water or other protic sources, particularly if the reaction is sluggish.

  • Solutions:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon). Degas all solvents and reagents thoroughly before use.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize protodebromination.

    • Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.

Buchwald-Hartwig Amination

Issue 1: Incomplete reaction or low yield of the desired arylamine.

  • Symptom: Starting material remains, and the desired product is formed in low quantities.

  • Probable Causes:

    • Steric Hindrance: The two chlorine atoms flanking the bromine and the adjacent propoxy group can create steric hindrance, impeding the approach of the amine and the catalyst.

    • Inappropriate Ligand/Base Combination: The success of the Buchwald-Hartwig amination is highly dependent on the synergistic effect of the ligand and the base.

    • Catalyst Inhibition: The product arylamine can sometimes act as an inhibitor to the palladium catalyst.

  • Solutions:

    • Ligand Selection for Sterically Hindered Substrates: Employ bulky, electron-rich biarylphosphine ligands like BrettPhos or RuPhos, which have been specifically designed to facilitate coupling with sterically demanding substrates.

    • Base Optimization: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For base-sensitive substrates, a combination of a weaker inorganic base with an organic base can be effective.

    • Reaction Concentration and Temperature: Higher reaction temperatures and concentrations can sometimes overcome steric barriers.

Grignard Reagent Formation

Issue 1: Failure to initiate the Grignard reaction.

  • Symptom: The magnesium turnings remain shiny, and no exothermic reaction is observed upon addition of the aryl bromide.

  • Probable Causes:

    • Passivated Magnesium Surface: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.

    • Presence of Moisture: Grignard reagents are extremely sensitive to water and will not form in the presence of moisture.

    • Slow Reaction Initiation: Aryl bromides are generally less reactive than alkyl bromides for Grignard formation.

  • Solutions:

    • Magnesium Activation: Activate the magnesium turnings by crushing them in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.

    • Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous ether or THF as the solvent.

    • Initiation: Add a small portion of the 1-Bromo-3,5-dichloro-4-propoxybenzene solution to the magnesium and gently warm the mixture. A color change or the appearance of turbidity indicates initiation.

Lithiation Reactions

Issue 1: Low yield of the desired lithiated species, leading to poor trapping with an electrophile.

  • Symptom: Quenching the reaction with an electrophile results in a low yield of the desired product and recovery of starting material or debrominated starting material.

  • Probable Causes:

    • Incomplete Lithium-Halogen Exchange: The rate of lithium-halogen exchange can be influenced by the solvent and temperature.

    • Side Reactions: The highly basic organolithium reagent can react with the solvent or other functional groups in the molecule if not performed at a sufficiently low temperature. Proton abstraction from the solvent is a common side reaction.

  • Solutions:

    • Low-Temperature Conditions: Perform the lithiation at very low temperatures (-78 °C or lower) to minimize side reactions.

    • Solvent Effects: Diethyl ether is often a good solvent for lithium-halogen exchange. The addition of co-solvents like TMEDA can sometimes accelerate the reaction.

    • Choice of Organolithium Reagent: n-Butyllithium is commonly used. For more challenging substrates, s-butyllithium or t-butyllithium may be more effective, but they are also more reactive and require careful handling.

Data Presentation

Table 1: Recommended Starting Conditions for Scaling Up Reactions with 1-Bromo-3,5-dichloro-4-propoxybenzene (based on analogous systems)

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (4:1)80-110
Buchwald-Hartwig Pd₂(dba)₃ (1%)BrettPhos (2%)NaOtBu (1.5)Toluene or Dioxane90-120
Grignard Formation N/AN/AN/AAnhydrous THF25-65 (reflux)
Lithiation N/AN/An-BuLi (1.1)Anhydrous THF or Et₂O-78

Experimental Protocols

Detailed Step-by-Step Methodology for a Suzuki-Miyaura Coupling

Reaction: Coupling of 1-Bromo-3,5-dichloro-4-propoxybenzene with Phenylboronic Acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 1-Bromo-3,5-dichloro-4-propoxybenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

    • In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in degassed toluene.

  • Reaction Setup:

    • Add the degassed toluene and degassed water (4:1 v/v) to the Schlenk flask containing the solids.

    • Stir the mixture vigorously and then add the catalyst solution via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Conversion in Suzuki Coupling check_catalyst Is the catalyst/ligand appropriate for an electron-rich aryl bromide? start->check_catalyst change_catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base (K3PO4, Cs2CO3). check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature in 10-20°C increments. check_temp->increase_temp No check_inert Is the reaction atmosphere strictly inert? check_temp->check_inert Yes increase_temp->check_inert degas Thoroughly degas all solvents and reagents. check_inert->degas No success Improved Yield check_inert->success Yes degas->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Purification Method Selection Flowchart

G start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Flash Column Chromatography is_solid->column_chromatography No is_pure Is the purity >99%? try_recrystallization->is_pure is_pure->column_chromatography No done Pure Product is_pure->done Yes is_thermally_stable Is the product thermally stable and volatile? column_chromatography->is_thermally_stable distillation Consider Vacuum Distillation is_thermally_stable->distillation Yes is_thermally_stable->done No distillation->done

Caption: Decision tree for selecting a suitable purification method.

References

  • Wan, T. et al. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. [Link]

  • He, X. et al. (2022). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids catalyzed by Pd1/FeOx-1. ResearchGate. [Link]

  • University of Toronto. 14 Formation and reaction of a Grignard reagent. University of Toronto. [Link]

  • National Institutes of Health. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(40), 17118-17136. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Grebel, J. E., & Arnold, W. A. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(8), 1213-1225. [Link]

  • Kirlikovali, K. O. et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]

  • University of California, Irvine. 25. The Grignard Reaction. University of California, Irvine. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cheli, V. T. et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(10), 2011-2014. [Link]

  • Makosza, M., & Bialecki, M. (1996). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. The Journal of Organic Chemistry, 61(19), 6792-6793. [Link]

  • Google Patents. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • Google Patents. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
  • Carl ROTH.

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists engaged in the synthesis and analysis of complex aromatic compounds, a multi-faceted analytical approach is not just best practice, but a necessity for regulatory compliance and scientific rigor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Bromo-3,5-dichloro-4-propoxybenzene, a polysubstituted aromatic ether, and offers a comparative overview of alternative and complementary analytical techniques.

The Central Role of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the premier tool for the structural determination of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule such as 1-Bromo-3,5-dichloro-4-propoxybenzene, ¹H NMR offers a distinctive fingerprint, allowing for its unequivocal identification.

Predicted ¹H NMR Spectrum of 1-Bromo-3,5-dichloro-4-propoxybenzene

While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be made based on established principles of NMR spectroscopy and data from analogous compounds. The structure of 1-Bromo-3,5-dichloro-4-propoxybenzene possesses a plane of symmetry, which simplifies the aromatic region of the spectrum.

The substituents on the benzene ring—a bromine atom, two chlorine atoms, and a propoxy group—all exert electronic effects that influence the chemical shifts of the aromatic protons. The halogen atoms are electron-withdrawing, which tends to deshield nearby protons, shifting their signals downfield.[1][2] Conversely, the propoxy group is an electron-donating group, which shields the aromatic protons, causing an upfield shift.[3] In this particular substitution pattern, the two protons on the aromatic ring are chemically equivalent, leading to a single, sharp signal.

The propoxy group will exhibit three distinct signals, each with a characteristic multiplicity due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for 1-Bromo-3,5-dichloro-4-propoxybenzene

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H~7.3 - 7.5Singlet (s)2H-
-OCH₂-~3.9 - 4.1Triplet (t)2H~6-7
-CH₂-~1.8 - 2.0Sextet (sxt)2H~7
-CH₃~1.0 - 1.2Triplet (t)3H~7

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene relies on the synergistic use of multiple analytical methods. Each technique provides a unique piece of the structural puzzle.

¹³C NMR Spectroscopy

Complementary to ¹H NMR, Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. For 1-Bromo-3,5-dichloro-4-propoxybenzene, one would expect to see distinct signals for each unique carbon atom. Due to the molecule's symmetry, the two chlorinated carbons and the two protonated carbons in the aromatic ring will be equivalent, respectively. The propoxy group will show three distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon bearing the bromine atom often showing a shift influenced by the "heavy atom effect".[4]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.[5][6] For 1-Bromo-3,5-dichloro-4-propoxybenzene, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This isotopic signature provides a high degree of confidence in the elemental composition of the molecule.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 1-Bromo-3,5-dichloro-4-propoxybenzene, characteristic absorptions for the C-O-C ether linkage would be observed in the region of 1250-1050 cm⁻¹.[8][9] Aromatic C-H and C=C stretching vibrations would also be present. While IR is less powerful than NMR for complete structure elucidation, it serves as a rapid and simple method to confirm the presence of key functional groups.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Chemical environment of protons, connectivity, and stereochemistry.High resolution, provides detailed structural information.Requires soluble sample, can be complex for large molecules.
¹³C NMR Carbon skeleton of the molecule.Complements ¹H NMR, good for identifying symmetry.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, provides elemental composition from isotopic patterns.[5]Isomers may not be distinguishable without fragmentation analysis.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited structural information, complex spectra can be difficult to interpret.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is paramount.

¹H NMR Spectroscopy: A Step-by-Step Workflow
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-Bromo-3,5-dichloro-4-propoxybenzene and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons, and measure the chemical shifts and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert tune Tune & Shim insert->tune acquire Acquire Spectrum tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Integrate & Analyze phase->analyze

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Logical Framework for Structural Elucidation

The process of identifying an unknown compound is a logical progression of experiments and data interpretation. The following diagram illustrates the decision-making process in the characterization of a substituted aromatic compound like 1-Bromo-3,5-dichloro-4-propoxybenzene.

Structure_Elucidation start Unknown Aromatic Compound ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr ¹H & ¹³C NMR start->nmr mw Molecular Weight & Isotopic Pattern ms->mw fg Functional Groups (e.g., Ether) ir->fg conn Connectivity & Symmetry nmr->conn structure Proposed Structure: 1-Bromo-3,5-dichloro-4-propoxybenzene mw->structure fg->structure conn->structure

Caption: A logical workflow for the structural elucidation of an aromatic compound.

References

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  • Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry. [Link]

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  • Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. [Link]

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A Comparative Study of Halogenated Propoxybenzene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive guide offering a comparative analysis of halogenated propoxybenzene derivatives has been developed for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the synthesis, physicochemical properties, and biological activities of fluorinated, chlorinated, brominated, and iodinated propoxybenzene analogues, supported by experimental data and detailed protocols.

Introduction to Halogenated Propoxybenzene Derivatives

Propoxybenzene, a simple aromatic ether, serves as a foundational scaffold in medicinal chemistry. The introduction of halogen atoms (F, Cl, Br, I) at the para-position of the benzene ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This strategic halogenation allows for the fine-tuning of parameters such as lipophilicity, electronic character, and metabolic stability, which are critical for drug design and development. Understanding the nuanced effects of each halogen is paramount for the rational design of novel therapeutic agents.

Synthesis of p-Halogenated Propoxybenzene Derivatives

The most common and versatile method for the synthesis of p-halogenated propoxybenzene derivatives is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of a p-halogenated phenol is reacted with a propyl halide, such as 1-bromopropane, to yield the desired ether.[2][3] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation of Phenol: To a solution of the respective p-halogenated phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: Add 1-bromopropane (1.2 eq.) to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure p-halogenated propoxybenzene derivative.

G reagents p-Halophenol + NaH (in DMF) intermediate Sodium p-Halophenoxide reagents->intermediate Deprotonation product p-Halopropoxybenzene intermediate->product SN2 Reaction alkyl_halide 1-Bromopropane alkyl_halide->product

Caption: Williamson Ether Synthesis Workflow.

Comparative Physicochemical Properties

The nature of the halogen substituent significantly impacts the physicochemical properties of the propoxybenzene molecule. These properties, in turn, influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Propertyp-Fluoropropoxybenzenep-Chloropropoxybenzenep-Bromopropoxybenzenep-Iodopropoxybenzene
Calculated logP 3.13.53.74.1
Dipole Moment (Debye) ~2.0 D~2.3 D~2.4 D~2.5 D
Boiling Point (°C) ~185 °C~210 °C~225 °C~245 °C

Note: The values presented are estimated based on computational models and data from analogous compounds. Experimental values may vary.

Lipophilicity (logP): As we move down the halogen group from fluorine to iodine, the atomic size and polarizability increase, leading to a corresponding increase in lipophilicity, as indicated by the calculated logP values.[4] This trend is crucial for membrane permeability and binding to hydrophobic pockets in target proteins.

Electronic Effects: Halogens are electron-withdrawing groups due to their high electronegativity. This inductive effect influences the electron density of the aromatic ring. However, they can also donate electron density through resonance. The balance of these effects can impact a molecule's interaction with biological targets.

Dipole Moment: The dipole moment of the C-X bond (where X is a halogen) and its orientation relative to the propoxy group contribute to the overall molecular dipole moment.[5][6] This property is important for interactions with polar environments and receptor binding sites.

Comparative Biological Activity

The biological activity of halogenated propoxybenzene derivatives is a direct consequence of their altered physicochemical properties. To provide a comparative framework, we will consider three key aspects of biological performance: cytotoxicity, receptor binding affinity, and metabolic stability.

Cytotoxicity

Cytotoxicity is a critical parameter in drug discovery, indicating a compound's potential to cause cell death. The MTT assay is a widely used colorimetric method to assess cell viability.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated propoxybenzene derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Analysis a Seed Cells in 96-well plate b Add Test Compounds a->b c Incubate b->c d Add MTT Reagent c->d e Incubate d->e f Add Solubilizer e->f g Read Absorbance (570 nm) f->g h Calculate IC50 g->h

Caption: MTT Cytotoxicity Assay Workflow.

Structure-Activity Relationship (SAR) for Cytotoxicity: While specific comparative data for this series is limited, studies on other halogenated aromatic compounds suggest that increased lipophilicity can correlate with increased cytotoxicity, as it may facilitate membrane disruption or interaction with intracellular targets.[9] However, the specific nature of the halogen and its electronic influence also play a crucial role.

Receptor Binding Affinity

The affinity of a compound for its biological target is a primary determinant of its potency. Radioligand binding assays are a gold standard for quantifying this interaction.[10]

Experimental Protocol: Radioligand Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound (the halogenated propoxybenzene derivative).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[9]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

G Receptor Target Receptor Complex1 Receptor-L Complex Receptor->Complex1 Binds Complex2 Receptor-I Complex Receptor->Complex2 Binds Radioligand Radiolabeled Ligand (L) Radioligand->Complex1 Test_Compound Test Compound (I) Test_Compound->Complex2 Complex1->Receptor Displaced by I

Caption: Competitive Receptor Binding Principle.

SAR for Receptor Binding: The electronic properties and size of the halogen atom can significantly affect receptor binding. A more electronegative halogen like fluorine might participate in hydrogen bonding or other polar interactions, while larger, more polarizable halogens like bromine and iodine may engage in halogen bonding or van der Waals interactions within the binding pocket. The optimal halogen will depend on the specific topology and amino acid composition of the receptor's binding site.

Metabolic Stability

The rate at which a compound is metabolized by the body influences its half-life and duration of action. In vitro metabolic stability assays using liver microsomes are commonly employed to predict in vivo clearance.[11][12]

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s), the test compound, and a buffer.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

G node1 Compound + Liver Microsomes Add NADPH (t=0) node2 Quench Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) node1:f1->node2:f0 node3 LC-MS Analysis Quantify Parent Compound node2:f1->node3:f0 node4 Data Analysis Calculate t½ and CLint node3:f1->node4:f0

Caption: Metabolic Stability Assay Workflow.

SAR for Metabolic Stability: The C-X bond strength and the electronic nature of the halogen influence metabolic stability. The C-F bond is the strongest, often leading to increased metabolic stability by blocking sites of metabolism.[13] Conversely, larger halogens like iodine can be more susceptible to metabolic cleavage. The position of the halogen on the aromatic ring is also critical in determining its effect on metabolism.

Conclusion

The systematic halogenation of the propoxybenzene scaffold provides a powerful tool for modulating its physicochemical and biological properties. This guide has outlined the synthetic methodology and key experimental protocols for a comparative evaluation of fluorinated, chlorinated, brominated, and iodinated propoxybenzene derivatives. By understanding the distinct effects of each halogen on lipophilicity, electronic character, cytotoxicity, receptor binding, and metabolic stability, researchers can make more informed decisions in the design and optimization of novel drug candidates. Further experimental studies are warranted to generate a complete and directly comparable dataset for this promising series of compounds.

References

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  • PubChem. (n.d.). (3-Bromopropyl)benzene. Retrieved February 14, 2026, from [Link]

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Safety Operating Guide

Proper Disposal of 1-Bromo-3,5-dichloro-4-propoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe handling and disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Bromo-3,5-dichloro-4-propoxybenzene, a halogenated aromatic ether. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and are designed to protect laboratory personnel and the environment.

Hazard Identification and Risk Assessment

1-Bromo-3,5-dichloro-4-propoxybenzene is a polyhalogenated aromatic ether. Based on analogous compounds, it should be treated as a hazardous substance with the following potential hazards:

  • Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory system.

  • Environmental Persistence: Many halogenated aromatic compounds are persistent in the environment and can bioaccumulate. Improper disposal can lead to long-term environmental contamination.

  • Hazardous Combustion Byproducts: When incinerated, halogenated compounds can produce hazardous byproducts such as hydrogen halides (hydrobromic acid and hydrochloric acid) and potentially polycyclic aromatic hydrocarbons (PAHs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs) under suboptimal combustion conditions.

A thorough risk assessment should be conducted before handling or disposing of this compound, considering the quantities involved and the specific laboratory environment.

Personal Protective Equipment (PPE)

Due to the potential hazards, the following minimum PPE must be worn when handling 1-Bromo-3,5-dichloro-4-propoxybenzene and its waste:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.Protects eyes from splashes of the chemical or its solutions, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Viton®). Gloves must be inspected for integrity before each use.Prevents skin contact and absorption. The choice of glove material should be based on chemical compatibility charts and the specific solvents used.
Body Protection A flame-retardant lab coat worn over full-length pants and closed-toe shoes. For larger quantities or potential for splashing, a chemically resistant apron is recommended.Provides a barrier against accidental spills and splashes.
Respiratory Protection Not typically required for small-scale laboratory use when handled in a certified chemical fume hood. For larger quantities or in case of spills, a respirator with an appropriate organic vapor cartridge may be necessary.A chemical fume hood is the primary means of controlling inhalation exposure.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount for safety and compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1-Bromo-3,5-dichloro-4-propoxybenzene," and the approximate concentration and quantity. All other components of the waste mixture must also be listed.

  • Segregation:

    • DO NOT mix halogenated organic waste with non-halogenated organic waste.

    • DO NOT mix with other waste streams such as strong acids, bases, or oxidizers.

    • Keep aqueous waste separate from organic solvent waste.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat sources, and have secondary containment.

Disposal Procedure

The recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste disposal facility. These facilities are equipped with high-temperature incinerators and off-gas scrubbing systems to neutralize acidic byproducts and prevent the release of harmful substances.

Disposal Workflow:

cluster_0 In-Lab Procedures cluster_1 Waste Management cluster_2 Final Disposal A Generate Waste (1-Bromo-3,5-dichloro-4-propoxybenzene) B Segregate into 'Halogenated Organic Waste' Container A->B C Securely Cap and Label Container B->C D Store in Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS or Licensed Contractor D->E F Transport to Licensed Hazardous Waste Facility E->F G High-Temperature Incineration with Flue Gas Treatment F->G

Caption: Disposal workflow for 1-Bromo-3,5-dichloro-4-propoxybenzene.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

For a Small Spill (Contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with a chemical absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For a Large Spill (Outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services. Provide details about the spilled chemical.

  • Do Not Attempt to Clean Up: A large spill of a volatile and potentially toxic compound requires specialized equipment and trained personnel.

Conclusion

The proper disposal of 1-Bromo-3,5-dichloro-4-propoxybenzene is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard identification, use of appropriate PPE, strict waste segregation, and approved disposal methods, researchers can minimize risks and ensure compliance with regulations. Always consult your institution's specific waste disposal guidelines and EHS department for any questions or concerns.

References

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Yasuda, K., & Takahashi, M. (1998). The Emission of Polycyclic Aromatic Hydrocarbons from Municipal Solid Waste Incinerators during the Combustion Cycle.
  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

  • GOV.UK. (n.d.). PCB and PAH Releases from Incineration and Power Generation Processes. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-bromo-3,5-dichloro-. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). The Decomposition of Polychlorinated Aromatic Hydrocarbons in the Offgas of a Municipal Waste Incinerator by Electron Beam. Retrieved from [Link]

  • Northeastern University. (n.d.). Hazardous Waste Lists and Characteristic Waste. Retrieved from [Link]

  • Aerosol and Air Quality Research. (n.d.). Emissions of Polybrominated Diphenyl Ethers during the Thermal Treatment for Electric Arc Furnace Fly Ash. Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Polycyclic aromatic hydrocarbons in solid residues from waste incineration. Retrieved from [Link]

  • Adinco. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Omega Engineering. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

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